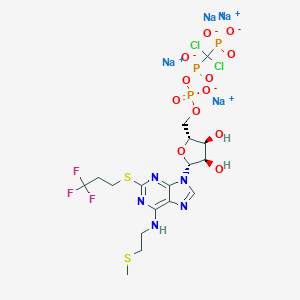
Perfluoro(pentadecaoxypropylene)oxyethylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perfluoro(pentadecaoxypropylene)oxyethylene, also known as PFPE, is a synthetic fluorinated polymer that is widely used in scientific research. PFPE is a highly stable and biocompatible material that has a wide range of applications in various fields, including biomedicine, electronics, and aerospace.
Mécanisme D'action
The mechanism of action of Perfluoro(pentadecaoxypropylene)oxyethylene is not fully understood. However, it is believed that Perfluoro(pentadecaoxypropylene)oxyethylene interacts with biological membranes, such as cell membranes, and alters their properties, such as fluidity and permeability. Perfluoro(pentadecaoxypropylene)oxyethylene can also interact with proteins and enzymes and alter their activity and conformation.
Biochemical and Physiological Effects:
Perfluoro(pentadecaoxypropylene)oxyethylene has been shown to have minimal toxicity and immunogenicity in various in vitro and in vivo studies. Perfluoro(pentadecaoxypropylene)oxyethylene can be eliminated from the body through the liver and kidneys. Perfluoro(pentadecaoxypropylene)oxyethylene has also been shown to have anti-inflammatory and antioxidant properties in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Perfluoro(pentadecaoxypropylene)oxyethylene has several advantages for lab experiments, including high stability, biocompatibility, and ease of functionalization. Perfluoro(pentadecaoxypropylene)oxyethylene can also be easily synthesized in large quantities. However, Perfluoro(pentadecaoxypropylene)oxyethylene has some limitations, such as its high cost and limited availability.
Orientations Futures
There are several future directions for Perfluoro(pentadecaoxypropylene)oxyethylene research, including the development of new synthesis methods, the exploration of new applications in biomedicine and electronics, and the investigation of the mechanism of action. The development of new synthesis methods can lead to the production of Perfluoro(pentadecaoxypropylene)oxyethylene with improved properties, such as higher molecular weight and better biocompatibility. The exploration of new applications can lead to the discovery of new uses for Perfluoro(pentadecaoxypropylene)oxyethylene in various fields. The investigation of the mechanism of action can lead to a better understanding of how Perfluoro(pentadecaoxypropylene)oxyethylene interacts with biological systems and can lead to the development of new drugs and therapies.
Méthodes De Synthèse
Perfluoro(pentadecaoxypropylene)oxyethylene can be synthesized by the polymerization of perfluoroalkoxyethylene oxide (PFEO) using various catalysts. The most commonly used catalysts are trifluoromethanesulfonic acid (TFMSA) and potassium hydroxide (KOH). The polymerization can be carried out in various solvents, such as dichloromethane, acetonitrile, and toluene. The molecular weight of Perfluoro(pentadecaoxypropylene)oxyethylene can be controlled by adjusting the reaction conditions, such as temperature, reaction time, and monomer concentration.
Applications De Recherche Scientifique
Perfluoro(pentadecaoxypropylene)oxyethylene has a wide range of applications in scientific research, including biomedical imaging, drug delivery, and tissue engineering. Perfluoro(pentadecaoxypropylene)oxyethylene is widely used as a contrast agent in magnetic resonance imaging (MRI) due to its high stability and biocompatibility. Perfluoro(pentadecaoxypropylene)oxyethylene can also be used as a drug carrier for various drugs, such as anticancer drugs, due to its high loading capacity and sustained release properties. Perfluoro(pentadecaoxypropylene)oxyethylene can also be used as a scaffold material for tissue engineering due to its biocompatibility and mechanical properties.
Propriétés
Numéro CAS |
122998-72-5 |
|---|---|
Nom du produit |
Perfluoro(pentadecaoxypropylene)oxyethylene |
Formule moléculaire |
C47HF95O15 |
Poids moléculaire |
2610.3 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,31,31,32,32,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,43,43,44,44,45,45,46,46,47,47-pentanonacontafluoro-47-(trioxidanylperoxyperoxyperoxyperoxyperoxyperoxy)heptatetracontane |
InChI |
InChI=1S/C47HF95O15/c48-1(49,2(50,51)4(54,55)6(58,59)8(62,63)10(66,67)12(70,71)14(74,75)16(78,79)18(82,83)20(86,87)22(90,91)24(94,95)26(98,99)28(102,103)30(106,107)32(110,111)34(114,115)36(118,119)38(122,123)40(126,127)42(130,131)44(134,135)46(138,139)140)3(52,53)5(56,57)7(60,61)9(64,65)11(68,69)13(72,73)15(76,77)17(80,81)19(84,85)21(88,89)23(92,93)25(96,97)27(100,101)29(104,105)31(108,109)33(112,113)35(116,117)37(120,121)39(124,125)41(128,129)43(132,133)45(136,137)47(141,142)144-146-148-150-152-154-156-157-155-153-151-149-147-145-143/h143H |
Clé InChI |
RIRVFUKJSNBDFN-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(OOOOOOOOOOOOOOO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canonique |
C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(OOOOOOOOOOOOOOO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Autres numéros CAS |
122998-72-5 |
Synonymes |
1-(pentanonacontafluoroheptatetracontyl)pentadecaoxidane Freon E 15 Freon E-15 Freon E15 perfluoro(pentadecaoxypropylene)oxyethylene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





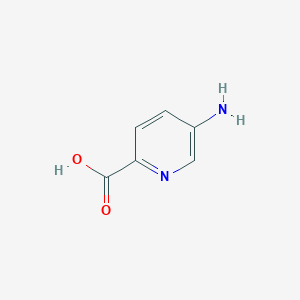
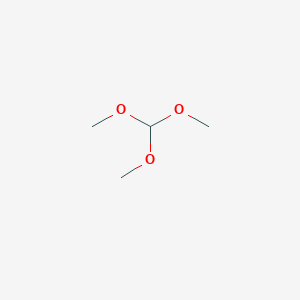
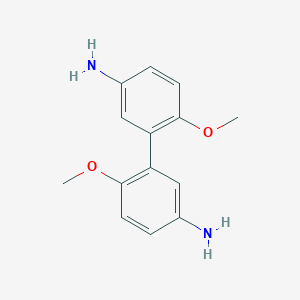
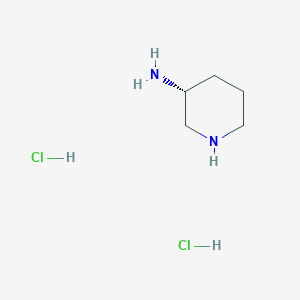
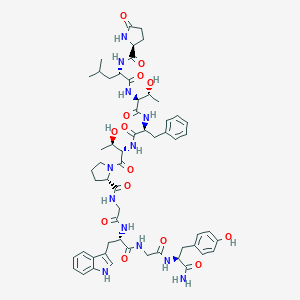
![2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B44884.png)
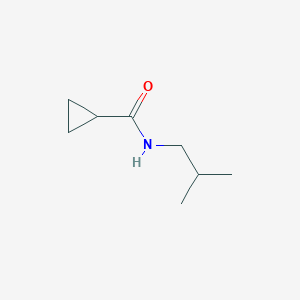
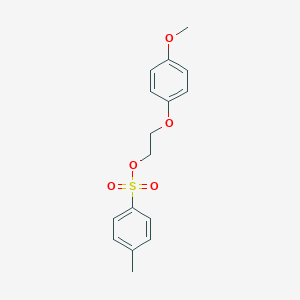
![(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B44889.png)
